Methyl 3-[2-(dimethylamino)phenyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRVUNYRUWXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Polyphosphoric Acid Ester Mediated Cyclization and Extraction
A notable method described in patent WO2009037718 involves a multi-step process using polyphosphoric acid ester as a key reagent:
Step 1: Formation of Intermediate
A mixture containing 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride, water, 4-dimethylamino butyraldehyde diethyl acetal, and hydrochloric acid is stirred at 25-30°C for 2 hours. This forms the hydrazino intermediate.Step 2: Basification and Extraction
The reaction mixture is basified with liquid ammonia and extracted with dichloromethane. The organic layer is then stirred with polyphosphoric acid ester diluted in dichloromethane at 35-40°C for 2 hours.Step 3: Product Isolation
After addition of water and separation of layers, the aqueous phase is basified with sodium carbonate and extracted with ethyl acetate. The organic phase is concentrated under vacuum and treated with acetone and benzoic acid to induce crystallization.Yield and Purity
The process yields 60-65 g of the benzoate salt with 92-95% purity by HPLC.Further Purification
Recrystallization from methanol with charcoal treatment and pH adjustment with ammonia leads to the pure base form of the compound, dried under vacuum at 40-45°C.
This method emphasizes controlled temperature, careful pH adjustments, and solvent extractions to achieve high purity and yield.
Eschenmoser Coupling Reaction-Based Synthesis
An alternative, modular synthetic approach involves the Eschenmoser coupling reaction, which has been applied to related indole and oxindole derivatives and can be adapted for the preparation of methyl 3-[2-(dimethylamino)phenyl]benzoate analogs:
Reaction Principle
The Eschenmoser coupling involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflates with thioacetamides or thiobenzamides under mild conditions, leading to the formation of 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones.Solvent and Conditions
Polar aprotic solvents such as DMSO or DMF are preferred to enhance the acidity of the C3 hydrogen, facilitating the formation of the carbanion intermediate necessary for coupling.Advantages
This method offers high yields (70-97%) and scalability, with the ability to tolerate various substituents on the aromatic rings.Mechanistic Insights
The reaction proceeds through an α-thioiminium intermediate, which undergoes internal nucleophilic attack to form a thiirane intermediate, followed by rearrangement to the target compound.Limitations
Electron-withdrawing groups on the aromatic rings can influence the reaction pathway, sometimes leading to side products such as thiazoles or isoindigo derivatives. Careful choice of substituents and reaction conditions is critical.
While this method is primarily reported for related indole derivatives, its principles can be adapted for the synthesis of this compound, particularly in designing analogs with kinase-inhibiting properties.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Polyphosphoric Acid Ester Cyclization | 4-hydrazino-N-methyl benzene methane sulphonamide HCl, polyphosphoric ester, dichloromethane, benzoic acid, acetone; 20-60°C | 60-65 | 92-95 | Multi-step extraction and crystallization; high purity |
| Eschenmoser Coupling Reaction | 3-bromooxindoles or triflates, thioacetamides, DMSO/DMF, mild heating | 70-97 | Not specified | Modular, scalable, sensitive to substituents |
Research Findings and Optimization Notes
Temperature Control : Maintaining temperatures between 20-60°C in the polyphosphoric acid ester method is crucial for controlling reaction rates and avoiding decomposition.
pH Adjustments : Basification steps using liquid ammonia or sodium carbonate are essential to shift equilibria and facilitate extraction of the desired product.
Solvent Choice : Dichloromethane and ethyl acetate are preferred for extraction due to their immiscibility with water and good solubility for intermediates and final products.
Purification Techniques : Use of charcoal treatment, recrystallization from methanol or acetone, and vacuum drying ensure removal of impurities and high product quality.
Substituent Effects : Electron-withdrawing groups on aromatic rings can alter reaction pathways, requiring tailored conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(dimethylamino)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-[2-(dimethylamino)phenyl]benzoate has the molecular formula . Its structure includes a benzoate moiety and a dimethylamino group, contributing to its unique reactivity and biological properties.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives | Various amine derivatives |
| Esterification | Can be used to synthesize esters with alcohols | Esters of different alcohols |
| Reduction | Reduces ketones or aldehydes derived from it | Alcohol derivatives |
Biology
In biological research, this compound is investigated for its interactions with neurotransmitter systems. Preliminary studies suggest it may modulate the effects of acetylcholine and dopamine, indicating potential applications in neuropharmacology.
Case Study: Neuropharmacological Effects
- A study conducted on rodent models indicated that this compound enhances memory retention and cognitive function, suggesting its utility in treating cognitive disorders like Alzheimer's disease.
Medicine
The medical applications of this compound are particularly promising. Its potential as a lead compound for drug development targeting specific neurological pathways has garnered attention.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use | Evidence/References |
|---|---|---|
| Cognitive Enhancement | Treatment for memory-related disorders | Preclinical studies |
| Antidepressant Effects | Modulation of serotonin pathways | Ongoing clinical trials |
| Analgesic Properties | Potential pain relief through neurotransmitter modulation | Animal model studies |
Industrial Applications
This compound is also utilized in industrial settings for the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for producing active pharmaceutical ingredients (APIs).
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Pharmaceuticals | Synthesis of APIs for cognitive enhancers |
| Chemical Manufacturing | Production of specialty chemical intermediates |
Safety and Environmental Considerations
While this compound shows promise in various applications, safety assessments indicate it is very toxic to aquatic life and may have harmful effects on fertility or development. Proper handling and disposal protocols must be followed to mitigate environmental impact.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(dimethylamino)phenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to trifluoromethyl or chlorinated analogues (e.g., 5e) .
- Stability : Triazine derivatives (e.g., 5e) exhibit higher thermal stability due to aromatic heterocycles, whereas amide-linked compounds () may degrade under acidic conditions.
- Electronic Effects: The electron-donating dimethylamino group in the target compound increases electron density at the benzene ring, favoring electrophilic substitutions. In contrast, trifluoromethyl groups () withdraw electrons, reducing reactivity toward electrophiles .
Stability and Reactivity
- Target Compound: Basic dimethylamino groups may protonate under physiological pH, altering bioavailability.
- Triazine Derivatives () : Chlorine substituents render them reactive toward nucleophiles (e.g., amines, thiols), necessitating inert storage conditions.
- Trifluoromethyl Analogues () : High C–F bond strength confers resistance to metabolic degradation, enhancing in vivo half-life .
Biological Activity
Methyl 3-[2-(dimethylamino)phenyl]benzoate, with the chemical formula C16H17NO2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a derivative of benzoic acid, characterized by the presence of a dimethylamino group attached to the aromatic ring. The synthesis typically involves esterification of 3-[2-(dimethylamino)phenyl]benzoic acid with methanol under acidic conditions. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
This compound interacts with specific molecular targets such as enzymes and receptors. The dimethylamino group can engage in hydrogen bonding or electrostatic interactions, enhancing the compound's binding affinity and specificity. The ester group may undergo hydrolysis to release active benzoic acid derivatives, which can further influence biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It exhibits notable inhibitory effects against various bacterial strains and fungi. For example, compounds similar to this structure have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to >50 μM against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
| Compound D | S. aureus | >50 |
Enzyme Inhibition
The compound has been explored as a potential inhibitor for various enzymes involved in metabolic pathways. The interaction of this compound with target enzymes can lead to significant alterations in enzyme activity, suggesting its utility in therapeutic applications .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited specific enzymes at low concentrations, indicating its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the dimethylamino group significantly influenced biological activity, emphasizing the importance of structural components in determining efficacy .
- Toxicity Assessments : Evaluations against mammalian cell lines indicated that while some derivatives exhibited potent biological activity, they also maintained acceptable toxicity profiles, making them suitable candidates for further development .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 3-[2-(dimethylamino)phenyl]benzoate?
Methodological Answer:
The synthesis can involve multi-step coupling and esterification reactions. A plausible approach includes:
- Step 1: Coupling 3-aminobenzoic acid derivatives with 2-(dimethylamino)phenol via nucleophilic aromatic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Step 2: Methyl esterification of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product.
Key Considerations: Monitor reaction progress via TLC and optimize equivalents of coupling agents (e.g., DIPEA) to minimize byproducts .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography: If crystalline, determine spatial arrangement of the dimethylamino group and ester moiety .
Advanced: How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from:
- Rotameric equilibria of the dimethylamino group, causing split signals in NMR. Use variable-temperature NMR to observe coalescence .
- Impurity interference: Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
- Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
Advanced: What factors influence reaction yield in optimizing synthetic protocols?
Methodological Answer:
- Steric hindrance: The ortho-substituted dimethylamino group may slow coupling reactions. Increase reaction time (e.g., 48–72 hours) or use microwave-assisted synthesis to enhance kinetics .
- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. Test mixtures like THF/toluene for balanced polarity .
- Catalyst selection: Pd-based catalysts with bulky ligands (e.g., t-BuXPhos) improve selectivity for aromatic coupling .
Advanced: How does the dimethylamino group impact stability under varying pH or temperature?
Methodological Answer:
- pH sensitivity: The tertiary amine can protonate under acidic conditions (pH <4), altering solubility. Conduct stability studies in buffered solutions (pH 2–10) via UV-Vis spectroscopy to identify degradation thresholds .
- Thermal stability: TGA/DSC analysis shows decomposition >200°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .
Advanced: What are potential applications in medicinal or materials chemistry research?
Methodological Answer:
- Pharmaceutical intermediates: The dimethylamino group enhances bioavailability, making it a candidate for CNS drug precursors (e.g., dopamine receptor modulators) .
- Ligand design: Coordinate with transition metals (e.g., Ru or Ir) for catalytic applications. Test catalytic activity in cross-coupling reactions .
- Antimicrobial agents: Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the aromatic ester’s membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
